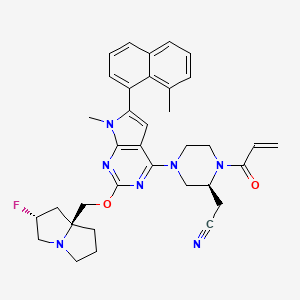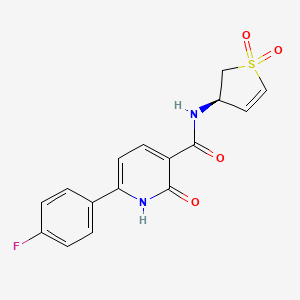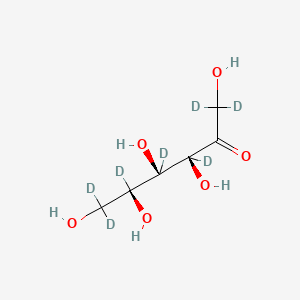
KRAS G12C inhibitor 57
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KRAS G12C inhibitor 57 is a small molecule compound designed to target the KRAS G12C mutation, a common mutation found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation results in the substitution of glycine with cysteine at position 12 of the KRAS protein, leading to its constitutive activation and promoting uncontrolled cell proliferation. This compound specifically binds to the mutant cysteine residue, thereby inhibiting the oncogenic activity of KRAS and providing a targeted therapeutic approach for cancers harboring this mutation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 57 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of the compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution and addition reactions.
Final Coupling: The final step involves coupling the synthesized intermediate with a specific moiety that enhances the compound’s binding affinity to the KRAS G12C mutant.
The reaction conditions for these steps often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
KRAS G12C inhibitor 57 undergoes several types of chemical reactions, including:
Covalent Binding: The compound forms a covalent bond with the cysteine residue of the KRAS G12C mutant, effectively inhibiting its activity.
Substitution Reactions: Functional groups on the compound can undergo substitution reactions to modify its chemical properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Organic Solvents: Such as dimethyl sulfoxide (DMSO) and acetonitrile.
Catalysts: Such as palladium and copper catalysts.
Protecting Groups: Used to protect reactive functional groups during intermediate steps.
Major Products Formed
The major product formed from these reactions is the final this compound compound, which is characterized by its high specificity and binding affinity to the KRAS G12C mutant .
Aplicaciones Científicas De Investigación
KRAS G12C inhibitor 57 has a wide range of scientific research applications, including:
Cancer Research: It is extensively used in preclinical and clinical studies to evaluate its efficacy in inhibiting KRAS-driven tumors.
Drug Development: The compound serves as a lead molecule for the development of new KRAS inhibitors with improved pharmacokinetic properties.
Biological Studies: It is used to study the molecular mechanisms of KRAS signaling and its role in cancer progression.
Industrial Applications: The compound is also explored for its potential use in combination therapies and personalized medicine approaches
Mecanismo De Acción
KRAS G12C inhibitor 57 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks the protein in its inactive GDP-bound state, preventing its activation and subsequent signaling through downstream pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. By inhibiting these pathways, the compound effectively reduces cell proliferation and induces apoptosis in KRAS-mutant cancer cells .
Comparación Con Compuestos Similares
KRAS G12C inhibitor 57 is compared with other similar compounds, such as:
Sotorasib (AMG 510): The first FDA-approved KRAS G12C inhibitor, known for its efficacy in non-small cell lung cancer.
Adagrasib (MRTX849): Another KRAS G12C inhibitor with promising clinical trial results.
ARS-853: An early-stage KRAS G12C inhibitor used in preclinical studies.
This compound is unique due to its specific binding affinity, improved pharmacokinetic properties, and potential for use in combination therapies .
Propiedades
Fórmula molecular |
C35H38FN7O2 |
|---|---|
Peso molecular |
607.7 g/mol |
Nombre IUPAC |
2-[(2S)-4-[2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7-methyl-6-(8-methylnaphthalen-1-yl)pyrrolo[2,3-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C35H38FN7O2/c1-4-30(44)43-17-16-41(21-26(43)12-14-37)33-28-18-29(27-11-6-10-24-9-5-8-23(2)31(24)27)40(3)32(28)38-34(39-33)45-22-35-13-7-15-42(35)20-25(36)19-35/h4-6,8-11,18,25-26H,1,7,12-13,15-17,19-22H2,2-3H3/t25-,26+,35+/m1/s1 |
Clave InChI |
HCSKCYFFHLJNOD-AWYDNWMNSA-N |
SMILES isomérico |
CC1=C2C(=CC=C1)C=CC=C2C3=CC4=C(N3C)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)C=C)OC[C@@]67CCCN6C[C@@H](C7)F |
SMILES canónico |
CC1=C2C(=CC=C1)C=CC=C2C3=CC4=C(N3C)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC67CCCN6CC(C7)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoropyridin-2-yl]amino]propyl (2S)-2-amino-3-methylbutanoate](/img/structure/B15140303.png)




![4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one](/img/structure/B15140333.png)
![2-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B15140341.png)




![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15140372.png)
![N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine](/img/structure/B15140379.png)
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15140384.png)
